



TG4-155: A Technical Guide to its Ki, Kb, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity (Ki and Kb values) and mechanism of action of **TG4-155**, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathway.

Quantitative Binding Data

TG4-155 has been characterized as a high-affinity antagonist for the human EP2 receptor. Its binding affinity is described by the inhibition constant (Ki) and the antagonist dissociation constant (Kb).



Parameter	Value	Receptor	Species	Assay Type	Reference
Ki	9.9 nM	EP2	Human	Radioligand Binding Assay	[1][2]
15 nM	EP2	Human	Radioligand Binding Assay	[3]	
Kb	2.4 nM	EP2	Human	Schild Regression Analysis	[1][3][4][5]

Selectivity Profile

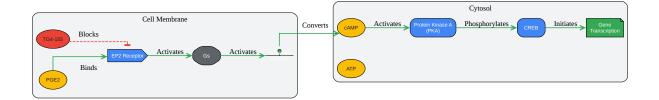
TG4-155 exhibits significant selectivity for the EP2 receptor over other prostanoid receptors and other unrelated receptors.

Receptor	Kb / IC50	Selectivity vs. EP2 (fold)	Reference
EP4	11.4 μΜ	>1000	[4][5]
DP1	34.5 nM	~14	
EP1, EP3, IP	-	550 - 4750	[1]
5-HT2B	2.6 μM (IC50)	-	[1]
hERG	12 μM (IC50)	-	[1]

Mechanism of Action and Signaling Pathway

TG4-155 functions as a competitive antagonist at the EP2 receptor. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). By competitively binding to the EP2 receptor, **TG4-155** blocks the binding of PGE2 and subsequent downstream signaling.





Click to download full resolution via product page

TG4-155 Signaling Pathway

Experimental Protocols

The following are generalized protocols for the key assays used to determine the Ki and Kb values of **TG4-155**. Specific details may vary between laboratories and reagent suppliers.

Radioligand Binding Assay (for Ki determination)

This assay measures the ability of a test compound (**TG4-155**) to displace a radiolabeled ligand from its receptor.

Materials:

- Cell membranes prepared from cells expressing the human EP2 receptor.
- Radioligand (e.g., [3H]-PGE2).
- TG4-155 stock solution.
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
- Wash Buffer (ice-cold).

Foundational & Exploratory



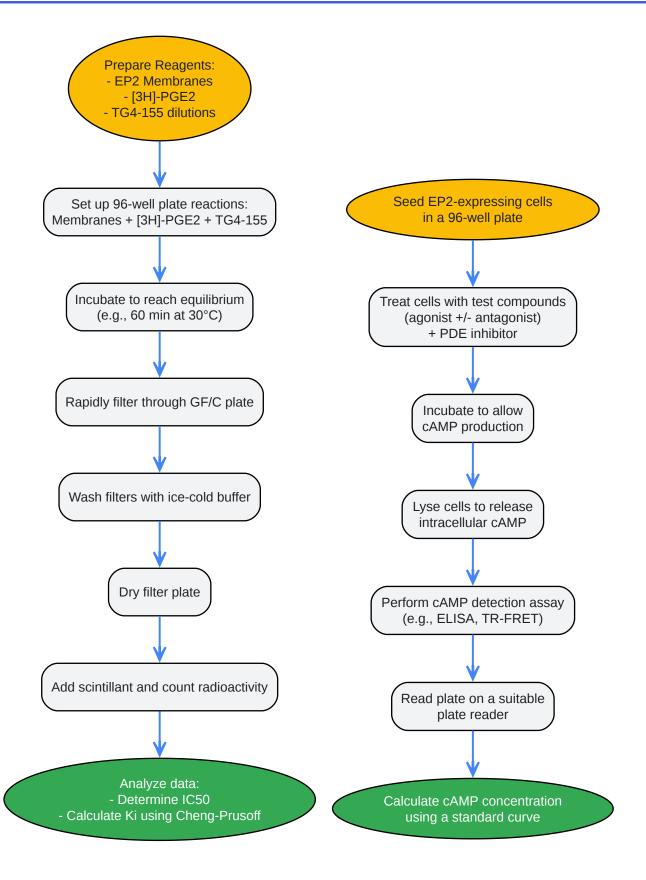


- 96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine).
- Scintillation cocktail.
- Microplate scintillation counter.

Procedure:

- Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of TG4-155.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any nonspecifically bound radioligand.
- Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
- Data Analysis: Determine the concentration of TG4-155 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. resources.revvity.com [resources.revvity.com]
- 2. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Taking The Time To Study Competitive Antagonism PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TG4-155: A Technical Guide to its Ki, Kb, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10765086#tg4-155-ki-and-kb-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com